molecular formula C6H11NO B2574745 2-Ethoxybutanenitrile CAS No. 87271-68-9

2-Ethoxybutanenitrile

Cat. No.: B2574745
CAS No.: 87271-68-9
M. Wt: 113.16
InChI Key: GHMJXRLUKUMGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxybutanenitrile is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Preparation of γ-Ethoxyallylstananes and Dienol Ethers

2-Ethoxybutanenitrile reacts with tributylstannyllithium to produce γ-ethoxyallylstannanes, which are valuable intermediates in organic synthesis. When these intermediates possess a trimethylsiloxyl group at the δ-position, they can be further transformed into substituted 2-ethoxy-1,3-butadienes by the elimination of trimethylsiloxystannane, showcasing a method for the preparation of valuable organic compounds (Takeda et al., 1986).

Catalytic Activity in Etherification

This compound plays a role in the etherification process to produce ethers like 2-ethoxy-2-methylpropane (ETBE) and 2-ethoxy-2-methylbutane (TAEE). The catalytic activity in this process depends on the morphological properties of acidic ion-exchange resins. This research highlights the importance of catalyst properties in the efficiency of the etherification reaction, crucial for fuel additives and specialty chemicals production (Soto et al., 2018).

Thermodynamic Analysis of Etherification Reactions

The study of the thermodynamic properties of etherification reactions involving this compound provides insights into the synthesis of ethers like ETBE. This analysis helps in understanding the reaction conditions that favor the formation of these ethers, which are significant as fuel additives (Badia et al., 2016).

Microplant Process Development

This compound's role in the etherification of 2-ethoxy-2-methylbutane demonstrates the utility of microplants in the scale-up of chemical processes. This approach allows for rapid experimentation and optimization of process conditions, reducing research costs and time (Sundberg et al., 2013).

Thermal Diffusivity Measurement

The thermal diffusivities of compounds like 2-ethoxy-2-methylpropane (ETBE), closely related to this compound, have been measured, providing valuable data for the design and optimization of chemical processes involving these substances. This research offers insights into the physical properties that influence process safety and efficiency (Zhang et al., 2017).

Properties

IUPAC Name

2-ethoxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-6(5-7)8-4-2/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMJXRLUKUMGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.